molecular formula C14H11ClOS B2364840 Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- CAS No. 132483-94-4

Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-

Cat. No.: B2364840
CAS No.: 132483-94-4
M. Wt: 262.75
InChI Key: BZTUCTZFJZJNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-: is an organic compound with the molecular formula C14H11ClOS . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a phenylmethylthio group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- typically involves the reaction of 3-chlorobenzaldehyde with benzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.

Major Products:

    Oxidation: Formation of 3-chloro-2-[(phenylmethyl)thio]benzoic acid.

    Reduction: Formation of 3-chloro-2-[(phenylmethyl)thio]benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used to study the effects of various chemical modifications on biological activity. It is also used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- is investigated for its potential therapeutic properties. It is used in the development of new drugs and in the study of drug-receptor interactions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. It is also used in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, lacking the chlorine and phenylmethylthio substitutions.

    3-Chlorobenzaldehyde: Similar structure but without the phenylmethylthio group.

    2-[(Phenylmethyl)thio]benzaldehyde: Similar structure but without the chlorine atom.

Uniqueness: Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- is unique due to the presence of both chlorine and phenylmethylthio groups. These substitutions confer distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. The compound’s unique structure also allows for specific interactions with biological targets, making it valuable in scientific research and industrial applications.

Biological Activity

Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- is a compound of significant interest in biological and medicinal chemistry due to its diverse applications and potential therapeutic properties. This article explores its biological activity, including mechanisms of action, synthesis, and comparative analysis with related compounds.

Chemical Structure and Properties

Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- is characterized by the presence of a chlorinated benzaldehyde moiety and a phenylmethylthio group. This unique structure enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its role as an electrophile. It can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds that alter the structure and function of target molecules. The specific pathways affected depend on the biological context in which the compound is utilized.

Antimicrobial Activity

Research indicates that derivatives of benzaldehyde compounds exhibit antimicrobial properties. For instance, thiazole derivatives have shown significant antibacterial effects against various strains, suggesting that similar mechanisms may be at play with benzaldehyde derivatives .

Anticancer Potential

Benzaldehyde derivatives have been investigated for their anticancer activities. Studies indicate that structural modifications can enhance cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups have demonstrated improved activity profiles .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
BenzaldehydeNo substitutionsLimited biological activity
3-ChlorobenzaldehydeChlorine substitutionEnhanced reactivity
2-[(Phenylmethyl)thio]benzaldehydePhenylmethylthio groupPotentially enhanced biological effects
Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-Chlorine + phenylmethylthioBroad spectrum of activities

Case Studies

  • Anticancer Activity : A study demonstrated that modifications to benzaldehyde derivatives could lead to significant cytotoxic effects against various cancer cell lines. For instance, certain analogs showed IC50 values lower than standard chemotherapeutic agents .
  • Antimicrobial Studies : Thiazole derivatives derived from similar structures were tested against bacterial strains, showing effective inhibition at concentrations as low as 10 µg/mL. This suggests potential for benzaldehyde derivatives in developing new antimicrobial agents .

Synthesis and Applications

Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- can be synthesized through various organic reactions involving chlorination and thiolation processes. Its applications extend beyond medicinal chemistry into fields such as agrochemicals and specialty chemicals due to its unique reactivity profile .

Properties

IUPAC Name

2-benzylsulfanyl-3-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClOS/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTUCTZFJZJNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 112.1 g of potassium-t-butoxide in 1000 mL of dimethylformamide under a nitrogen atmosphere, 124.3 g of benzylmercaptan was added dropwise while maintaining the reaction temperature at 20°-25° C. with an ice-water bath. After stirring at 25° C. for 1.5 hours, a solution of 175 g of 2,3-dichlorobenzaldehyde dissolved in 750 mL of N,N-dimethylformamide was added dropwise, while maintaining the reaction temperature at 25°-40° with a water bath. After stirring at 25° C. for 12 hours, the reaction mixture was poured onto excess ice water to yield a precipitate. The suspension was filtered, and the isolated solid was washed with water, suction-dried and finally dried in vacuo at 40° C. overnight to afford 201 g of the title compound as a light yellow solid; m.p. 65°-68° C.
Quantity
112.1 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
124.3 g
Type
reactant
Reaction Step Two
Quantity
175 g
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.